4-methoxy-N-phenylaniline
Overview
Description
4-Methoxy-N-phenylaniline is an organic compound with the molecular formula C13H13NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a phenyl group, and a methoxy group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
4-Methoxydiphenylamine, also known as 4-methoxy-N-phenylaniline, is a chemical compound with the molecular formula C13H13NO It’s structurally similar to 4-methoxyamphetamine, which is known to interact with alpha receptors .
Mode of Action
It’s known that structurally similar compounds like 4-methoxyamphetamine act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .
Biochemical Pathways
It’s known that similar compounds can influence the serotonin pathway , which plays a crucial role in mood regulation, sleep, and other physiological processes.
Pharmacokinetics
Its physicochemical properties such as density (11±01 g/cm3), boiling point (3358±250 °C at 760 mmHg), and vapor pressure (00±07 mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
It’s known that similar compounds can have significant effects on neurotransmitter release and reuptake, potentially influencing mood and behavior .
Biochemical Analysis
Biochemical Properties
It is known that the molecular structure of this compound plays a significant role in its biochemical reactions
Cellular Effects
It is known that the compound plays a crucial role in the performance of perovskite solar cells, suggesting that it may influence cellular functions such as energy production .
Molecular Mechanism
It is known that the compound’s molecular structure significantly influences its function in hole extraction in perovskite solar cells .
Temporal Effects in Laboratory Settings
A study on the oxidation of 4-amino-4′-methoxydiphenylamine in surfactant solutions provides some insights into the stability and degradation of similar compounds .
Metabolic Pathways
It is known that the compound’s molecular structure significantly influences its biochemical reactions .
Transport and Distribution
It is known that the compound’s molecular structure significantly influences its function in hole extraction in perovskite solar cells .
Subcellular Localization
It is known that the compound’s molecular structure significantly influences its function in hole extraction in perovskite solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-methoxy-N-phenylaniline involves the N-arylation of aniline with 4-methoxyphenylboronic acid under copper-catalyzed conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate and a copper catalyst like copper(II) acetate. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of deep eutectic solvents has been explored to enhance the efficiency and selectivity of the reaction. These solvents provide a more environmentally friendly alternative to traditional organic solvents .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
4-Methoxy-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-methyl-N-phenylaniline: This compound has a similar structure but with a methyl group attached to the nitrogen.
4-Methoxy-N-(4-methoxyphenyl)aniline: This compound has an additional methoxy group on the phenyl ring.
Uniqueness
4-Methoxy-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group enhances its electron-donating ability, making it more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
4-methoxy-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHGSIGHEBGGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153017 | |
Record name | N-Phenyl-p-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208-86-2 | |
Record name | N-(4-Methoxyphenyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenyl-p-anisidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1208-86-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenyl-p-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-p-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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